1-Aminonaphthalene-d7

Description

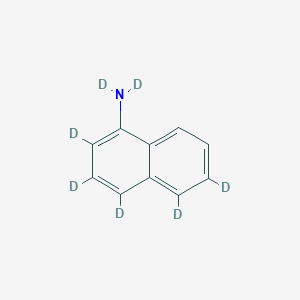

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFPHBVGCFYCNW-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745648 | |

| Record name | (~2~H_7_)Naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-53-8 | |

| Record name | (~2~H_7_)Naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78832-53-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Aminonaphthalene-d7: Properties, Structure, and Application in Drug Development

This guide provides a comprehensive technical overview of 1-Aminonaphthalene-d7, a deuterated analogue of 1-aminonaphthalene. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, molecular structure, and critical applications of this isotopically labeled compound, with a particular focus on its role as an internal standard in bioanalytical studies.

Introduction: The Significance of Isotopic Labeling in Modern Research

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern scientific research, particularly in the fields of pharmacology and drug metabolism.[][2] The substitution of hydrogen atoms with their heavier, non-radioactive isotope, deuterium, imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the chemical properties of the molecule.[3][4] This unique characteristic makes deuterated compounds the gold standard for use as internal standards in quantitative bioanalysis, enabling precise and accurate measurement of drug and metabolite concentrations in complex biological matrices.[5][6][7] this compound, with its seven deuterium atoms, serves as an ideal internal standard for the quantification of its non-labeled counterpart, 1-aminonaphthalene, a compound of interest in various industrial and research settings.[8]

Physicochemical and Structural Characteristics

This compound, also known as α-Naphthylamine-d7, is a crystalline solid that may appear as white to tan or pale orange to very dark brown.[3][5] It is important to note that the material can darken during storage without a loss in purity.[5] The compound is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[5]

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 1-Naphthalen-2,3,4,5,6,7,8-d7-amine | [9] |

| Synonyms | 1-Naphthylamine-d7, α-Naphthylamine-d7 | [3][10] |

| CAS Number | 78832-53-8 | [3][11] |

| Molecular Formula | C₁₀D₇H₂N | [11] |

| Molecular Weight | 150.23 g/mol | [3][11] |

| Appearance | White to Tan Solid | [3] |

| Melting Point | 48-50 °C (lit.) | [5][11] |

| Boiling Point | 301 °C (lit.) | [5][11] |

| Isotopic Purity | Typically ≥98 atom % D | [11][12] |

| Chemical Purity | Typically ≥98% (CP) | [11] |

Molecular Structure

The molecular structure of this compound consists of a naphthalene ring system where an amino group is attached at the C1 position. The seven hydrogen atoms on the naphthalene ring, excluding those on the amino group, are replaced by deuterium atoms.

Figure 1: Molecular structure of this compound.

Synthesis and Isotopic Labeling

The synthesis of this compound is not commonly detailed in publicly available literature. However, a plausible and effective method involves the acid-catalyzed hydrogen-deuterium (H-D) exchange of the unlabeled 1-aminonaphthalene. This approach leverages the increased acidity of aromatic protons in the presence of a strong deuterated acid, facilitating the replacement of hydrogen with deuterium.

Figure 2: A generalized workflow for the synthesis of this compound via H-D exchange.

Proposed Experimental Protocol: Acid-Catalyzed H-D Exchange

This protocol is a generalized procedure based on established methods for the deuteration of aromatic amines. Optimization of reaction time, temperature, and purification may be necessary.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-aminonaphthalene in a minimal amount of a suitable inert solvent.

-

Addition of Deuterated Acid: Carefully add a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), to the reaction mixture. The acid serves as both the catalyst and the deuterium source.

-

Heating and Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and allow it to stir for a prolonged period (e.g., 24-48 hours) to ensure complete H-D exchange.

-

Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding a saturated solution of a weak base, such as sodium bicarbonate, until the mixture is neutralized.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The aromatic region will show a dramatic reduction in signal intensity, with only residual proton signals appearing as low-intensity multiplets. The most prominent signal will be a broad singlet corresponding to the two protons of the amino group (-NH₂).

-

¹³C NMR: The ¹³C NMR spectrum will be similar to that of 1-aminonaphthalene, but the signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have a lower intensity.

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the seven deuterium atoms on the naphthalene ring, confirming the positions and extent of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 150, which is 7 mass units higher than the molecular ion of unlabeled 1-aminonaphthalene (m/z 143).[11] The fragmentation pattern will be similar to the unlabeled compound, but the fragments containing deuterium atoms will exhibit the corresponding mass shifts.

Application as an Internal Standard in Drug Development

The primary and most critical application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][7]

The Rationale for Using Deuterated Internal Standards

In pharmacokinetic and drug metabolism studies, the goal is to accurately measure the concentration of a drug or its metabolites in biological fluids like plasma or urine.[][2] These matrices are complex and can interfere with the analysis, leading to variability in sample preparation and instrument response.[13] A stable isotope-labeled internal standard, such as this compound, is the ideal tool to correct for this variability.[5][6] Because it is chemically identical to the analyte (1-aminonaphthalene), it behaves identically during extraction, chromatography, and ionization.[3] However, its different mass allows it to be distinguished by the mass spectrometer.[3] By adding a known amount of the deuterated standard to every sample, any loss or variation in the analyte signal can be normalized against the signal of the internal standard, leading to highly accurate and precise quantification.[7]

Figure 3: A typical workflow for the use of this compound as an internal standard in an LC-MS/MS bioanalytical method.

Experimental Workflow: Quantification of 1-Aminonaphthalene in Plasma

-

Sample Preparation: A known volume of plasma sample is aliquoted into a microcentrifuge tube. A precise amount of this compound solution (the internal standard) is added.

-

Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the plasma sample to remove proteins. The sample is vortexed and then centrifuged.

-

Extraction: The supernatant, containing both the analyte (1-aminonaphthalene) and the internal standard, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer.

-

Quantification: The peak area of the analyte is divided by the peak area of the internal standard to obtain a response ratio. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. The unlabeled compound, 1-aminonaphthalene, is classified as a potential human carcinogen.[14] While the deuterated form is not specifically classified, it should be treated with the same level of caution. It is harmful if swallowed and toxic in contact with skin.[11] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be stored at room temperature in a well-ventilated area.[10]

Conclusion

This compound is a vital tool for researchers in the pharmaceutical industry and other scientific disciplines. Its well-defined chemical and physical properties, combined with the mass shift introduced by deuterium labeling, make it an exceptional internal standard for the accurate and precise quantification of 1-aminonaphthalene in complex biological matrices. The use of such stable isotope-labeled standards is fundamental to generating reliable data in pharmacokinetic, toxicokinetic, and drug metabolism studies, thereby supporting the development of safer and more effective medicines.

References

-

Stoner, J. E. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Journal of Clinical Pharmacology, 59(S1), S19-S27. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

-

Zhang, J., & Faustino, P. J. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(10), 577-589. [Link]

-

PubMed. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. [Link]

-

SpectraBase. 1-Aminonaphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

IARC Publications. 2-NAPHTHYLAMINE 1. Exposure Data. [Link]

-

PubMed. (1988). Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes. [Link]

-

Indian Academy of Sciences. Synthesis and characterization of conducting poly (1-aminonaphthalene), poly (2-aminonaphthalene) and poly (aniline-co -aminonaphthalene). [Link]

-

MIT-IVY Industry Co., Ltd. (2025). News - 1-Aminonaphthalene CAS No.: 134-32-7 PURITY: 99%. [Link]

-

ResearchGate. (2025). Synthesis of 1,5-Diaminonaphthalene Via Electrochemical C,H-Amination of Naphthalene. [Link]

-

LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. [Link]

-

ResearchGate. Main metabolic pathways of naphthalene in mammals. [Link]

-

National Institutes of Health. (2022). A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. [Link]

-

ResearchGate. (2008). Continuous-flow microreactor multi-step synthesis of an aminonaphthalene derivative as starting material for the preparation of novel anticancer agents. [Link]

-

PubChem. 1-Naphthylamine. [Link]

- Google Patents.

-

University of Florida. LC-MS analysis of metabolites Basis of Chromatography. [Link]

-

PrepChem.com. Preparation of 1-naphthylamine. [Link]

-

Agilent. (2010). Making LC/MS Analyses Accessible to Non Specialists. [Link]

-

National Institutes of Health. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Link]

-

Li, X. (2022). C–H deuteration of organic compounds and potential drug candidates. Organic & Biomolecular Chemistry, 20(14), 2845-2863. [Link]

-

National Institutes of Health. Bioanalysis in drug discovery and development. [Link]

-

Organic Syntheses. 4-nitro-1-naphthylamine. [Link]

-

ResearchGate. Mass spectra of products and fragments from naphthalene formed in... [Link]

-

CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

YouTube. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene. [Link]

Sources

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | CAS 78832-53-8 | LGC Standards [lgcstandards.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. 1-氨基萘-d7 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Aminonaphthalene-d7: Physicochemical Characteristics and Analytical Protocols

This guide provides an in-depth exploration of 1-Aminonaphthalene-d7, a deuterated analogue of 1-Aminonaphthalene. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document details the compound's core physical and chemical characteristics, analytical methodologies for its characterization, and essential protocols for its safe handling and storage to ensure isotopic and chemical integrity.

Introduction: The Significance of Isotopic Labeling

This compound (also known as 1-Naphthylamine-d7) is a stable isotope-labeled version of the polycyclic aromatic amine, 1-aminonaphthalene. The substitution of seven hydrogen atoms on the naphthalene ring with deuterium atoms creates a molecule with a higher mass, but nearly identical chemical reactivity to its non-labeled counterpart.[1][2] This key feature makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis using mass spectrometry-based methods (e.g., GC-MS, LC-MS). Its distinct mass shift of +7 amu allows for clear differentiation from the endogenous, non-labeled analyte, enabling precise and accurate quantification in complex matrices.

The strategic use of deuterated standards is a cornerstone of modern analytical science, offering a way to correct for analyte loss during sample preparation and instrumental analysis.[3] Understanding the specific properties of this compound is therefore critical for its effective application.

Physicochemical and Isotopic Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, from solvent selection to instrument parameter settings.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | 1-Naphthylamine-d7, α-Naphthylamine-d7 | [1][5] |

| CAS Number | 78832-53-8 | [4][5] |

| Molecular Formula | C₁₀D₇H₂N | |

| Molecular Weight | 150.23 g/mol | [4][5] |

| Exact Mass | 150.1174 Da | [2][6] |

| Physical Form | Solid. May appear as white, tan, pale orange, or dark brown crystals/powder. | [4][7] |

| Melting Point | 48-50 °C (lit.) | [7][8] |

| Boiling Point | 301 °C (lit.) | [8] |

| Isotopic Purity | Typically ≥98 atom % D | [4][5] |

| Chemical Purity | Typically ≥98% | [1] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [7] |

| Stability | Stable under recommended storage conditions. Material may darken over time without loss of purity. | [5][7] |

Note: The physical properties such as melting and boiling points are nearly identical to the non-deuterated compound (CAS 134-32-7) as isotopic substitution has a minimal effect on these bulk properties.[9][10]

Analytical Characterization: A Methodological Approach

Confirming the identity, purity, and isotopic enrichment of this compound is paramount before its use as an analytical standard. The following section outlines the primary analytical techniques and expected outcomes.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the isotopic enrichment and identity of this compound.

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute this solution to approximately 1-10 µg/mL using a 50:50 mixture of methanol and water with 0.1% formic acid.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition Parameters:

-

Ionization Mode: Positive (to protonate the amine group).

-

Mass Range: m/z 100-200.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Data Analysis:

-

Expected Ion: The primary ion observed will be the protonated molecular ion [M+H]⁺. For C₁₀D₇H₂N, the expected monoisotopic mass is 150.1174 Da. With the addition of a proton, the expected m/z will be approximately 151.1247.

-

Verification of Enrichment: The mass spectrum should show a dominant peak at m/z 151, with a significantly smaller peak at m/z 144, corresponding to the [M+H]⁺ of the non-deuterated 1-Aminonaphthalene (C₁₀H₉N). The relative intensities of these peaks provide a qualitative measure of isotopic purity.

-

Caption: Workflow for MS-based identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity and the specific positions of the deuterium labels.

Causality in NMR Analysis:

-

¹H NMR: In a fully deuterated aromatic system, the ¹H NMR spectrum is dramatically simplified. The signals corresponding to the aromatic protons (which would appear between 7-8 ppm in the non-deuterated compound) will be absent or significantly reduced to residual peaks.[11] The primary remaining proton signals will be from the amine (-NH₂) group, which are exchangeable with protic solvents.

-

²H (Deuterium) NMR: This experiment directly observes the deuterium nuclei. It provides definitive proof of deuteration and can reveal the different chemical environments of the deuterium atoms on the aromatic ring.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent that does not contain exchangeable protons, such as Chloroform-d (CDCl₃) or Acetone-d₆.[12]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Aromatic Region (7-8 ppm): Expect to see very low-intensity signals, confirming the high level of deuteration on the ring.

-

Amine Region: A broad singlet corresponding to the two protons of the -NH₂ group will be present. Its chemical shift can vary depending on the solvent and concentration.

-

Purity Assessment: The absence of significant peaks in the aromatic region is a strong indicator of high isotopic purity. The integration of any residual proton signals against the amine signal can be used for quantification.

-

Safe Handling, Storage, and Disposal

The integrity of deuterated compounds is contingent upon proper handling and storage protocols designed to prevent isotopic dilution and chemical degradation.[3][13]

Core Principles for Handling:

-

Inert Atmosphere: this compound, like many amines, is susceptible to oxidation (turning brown on exposure to air) and the amine protons are susceptible to hydrogen-deuterium (H-D) exchange.[10][13] To maintain isotopic and chemical purity, it is crucial to handle the compound under an inert atmosphere, such as dry nitrogen or argon, especially when preparing solutions or aliquoting.[13][14]

-

Protection from Moisture: The compound is hygroscopic. Exposure to atmospheric moisture can lead to H-D exchange, particularly at the amine position, compromising the isotopic integrity.[3][14]

-

Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS).[14] Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14][15] Work should be conducted in a certified chemical fume hood.

Storage and Stability:

-

General Recommendations: Store the solid compound in a tightly sealed vial in a cool, dry, and well-ventilated area.[5][14] A desiccator provides an ideal environment.

-

Long-Term Storage: For long-term stability, store the solid compound at room temperature as recommended, protected from light.[5] After extended periods (e.g., three years), the compound should be re-analyzed to confirm chemical purity before use.[5]

-

Solution Storage: If stock solutions are prepared, use anhydrous deuterated solvents. Store solutions in tightly sealed vials at low temperatures (e.g., 4°C or -20°C) to minimize solvent evaporation and potential degradation.[16]

Caption: Key protocols for the safe handling and storage of this compound.

Disposal:

Deuterated waste should be treated as hazardous chemical waste. It must be segregated into clearly labeled waste containers and disposed of in accordance with institutional, local, and national regulations.[14]

Conclusion

This compound is a critical analytical tool whose efficacy depends on a thorough understanding of its physicochemical properties and the implementation of rigorous handling protocols. By employing the analytical methodologies described herein, researchers can confidently verify the identity and purity of their standard. Adherence to the prescribed safety and storage guidelines will ensure the compound's chemical and isotopic integrity, leading to reliable and reproducible results in quantitative studies.

References

- Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuter

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- This compound, 98

- This compound. CymitQuimica.

- This compound. CDN Isotopes.

- This compound (cas 78832-53-8) SDS/MSDS download. Guidechem.

- MSDS of this compound. Mol-Instincts.

- Technical Support Center: Handling and Storing Deuter

- This compound (cas 78832-53-8) Chemical Properties. ChemicalBook.

- This compound | CAS 78832-53-8. LGC Standards.

- 1-Naphthylamine-d7 | CAS 78832-53-8. LGC Standards.

- This compound | CAS 78832-53-8 | LGC Standards. LGC Standards.

- 1-Aminonaphthalene | CAS 134-32-7. AccuStandard.

- This compound | CAS 78832-53-8. LGC Standards.

- Deuterated - Solvents, Reagents & Accessories. Chromservis.

- What is the storage conditions and protocol for deuterated standards of organic compounds?.

- A Spectroscopic Comparison of 1-Aminonaphthalene-2-acetonitrile and Its Precursors. Benchchem.

- 1-Naphthylamine | C10H9N | CID 8640. PubChem.

- 1-Aminonaphthalene CAS No.: 134-32-7 PURITY: 99%. MIT-IVY Industry Co., Ltd..

- 1-Naphthylamine. Wikipedia.

- Method of 1-amino-7-naphthol preparation.

- 1-Naphthylamine(134-32-7)

- 1-Naphthalenamine. NIST WebBook.

- Introduction to NMR and Its Application in Metabolite Structure Determin

- High resolution electronic spectroscopy of 1-aminonaphthalene: S-0 and S-1 geometries and S-1<-S-0 transition moment orientations.

- 1-Naphthylamine(134-32-7) 1H NMR spectrum. ChemicalBook.

- 1-Naphthylamine | 134-32-7. Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

- 1. This compound | CAS 78832-53-8 | LGC Standards [lgcstandards.com]

- 2. 1-Naphthylamine-d7 | CAS 78832-53-8 | LGC Standards [lgcstandards.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | CAS 78832-53-8 | LGC Standards [lgcstandards.com]

- 7. This compound CAS#: 78832-53-8 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. accustandard.com [accustandard.com]

- 10. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 11. 1-Naphthylamine(134-32-7) 1H NMR [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. capotchem.cn [capotchem.cn]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 1-Aminonaphthalene-d7 in Quantitative Bioanalysis

Introduction: The Imperative for Precision in Bioanalysis

In the fields of drug development, clinical diagnostics, and toxicology, the precise quantification of analytes in complex biological matrices is not merely a goal but a regulatory and scientific necessity. The challenges are substantial; matrix effects, variable extraction recoveries, and instrumental drift can all compromise the integrity of bioanalytical data.[1][2] The use of an internal standard (IS) is a foundational strategy to mitigate these variables.[3][4] Among the choices for an IS, the stable isotope-labeled internal standard (SIL-IS) is unequivocally the gold standard.[3][5][6]

This guide provides an in-depth technical overview of 1-Aminonaphthalene-d7 (CAS: 78832-53-8), a deuterated analog of 1-Aminonaphthalene. We will explore its physicochemical properties, the rationale for its use, and a detailed protocol for its application as an internal standard in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This document is intended for researchers, scientists, and drug development professionals who require robust, reproducible, and accurate quantitative methods.

Part 1: Physicochemical Profile of this compound

This compound is a synthetic compound where seven hydrogen atoms on the naphthalene ring of 1-Aminonaphthalene have been replaced with deuterium, a stable, heavy isotope of hydrogen.[7] This substitution results in a mass shift of +7 Da, making it easily distinguishable from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[1]

Molecular Structure

The structure consists of a naphthalene ring system with a deuterated amino group and deuterium atoms substituting hydrogen at all seven positions on the aromatic rings.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. scispace.com [scispace.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Naphthylamine-d7 | CAS 78832-53-8 | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to 1-Aminonaphthalene-d7: Properties, Synthesis, and Applications in Advanced Analytical Chemistry

This technical guide provides a comprehensive overview of 1-Aminonaphthalene-d7, a deuterated analogue of the aromatic amine 1-aminonaphthalene. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a representative synthetic approach, and details its critical applications, particularly as an internal standard in quantitative mass spectrometry.

Core Molecular and Physical Properties

This compound is a stable, isotopically labeled compound where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium. This substitution is key to its utility in analytical methodologies, providing a distinct mass signature while maintaining nearly identical chemical and physical properties to its non-labeled counterpart.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₀D₇H₂N | , |

| Molecular Weight | 150.23 g/mol | , , |

| CAS Number | 78832-53-8 | , |

| Appearance | White to tan solid | |

| Melting Point | 48-50 °C | |

| Boiling Point | 301 °C | |

| Isotopic Purity | ≥98 atom % D | , |

| Synonyms | 1-Naphthylamine-d7, α-Naphthylamine-d7 | , |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of deuterated aromatic compounds is a critical process for generating the high-purity standards required for sensitive analytical applications. While multiple strategies exist, a common and effective approach for producing this compound involves a multi-step process beginning with the deuteration of naphthalene, followed by nitration and subsequent reduction. This ensures the precise and stable incorporation of deuterium atoms onto the aromatic ring.

Causality in Synthetic Strategy:

The choice of a multi-step synthesis beginning with the deuteration of the naphthalene core is deliberate. Direct hydrogen-deuterium exchange on 1-aminonaphthalene can be complicated by the directing effects of the amino group and potential side reactions. By first creating the deuterated naphthalene backbone, a cleaner and more controlled introduction of the amino group is achieved. The subsequent nitration and reduction are standard, high-yielding reactions in aromatic chemistry.

Caption: General synthetic workflow for this compound.

Representative Synthetic Protocol:

The following protocol is a representative, conceptual methodology based on established chemical transformations for the synthesis of deuterated aromatic amines.

Step 1: Catalytic Hydrogen-Deuterium Exchange of Naphthalene

-

In a high-pressure reaction vessel, add naphthalene and a platinum or palladium-based catalyst (e.g., platinum on alumina).

-

Introduce deuterated water (D₂O) as the deuterium source.

-

Seal the vessel and heat under pressure to facilitate the H-D exchange reaction on the aromatic ring. The reaction is monitored until mass spectrometric analysis confirms the desired level of deuteration (predominantly naphthalene-d8).

-

After cooling, the deuterated naphthalene is extracted with an organic solvent and purified.

Step 2: Nitration of Naphthalene-d8

-

Cool the deuterated naphthalene in a suitable solvent.

-

Slowly add a pre-chilled nitrating mixture of nitric acid and sulfuric acid, maintaining a low temperature to control the exothermic reaction and favor mono-nitration at the 1-position.

-

After the reaction is complete, the mixture is quenched with ice water, and the resulting 1-nitronaphthalene-d7 is isolated and purified.

Step 3: Reduction of 1-Nitronaphthalene-d7

-

Dissolve the purified 1-nitronaphthalene-d7 in a suitable solvent, such as ethanol.

-

Introduce a reducing agent. A common method is the use of iron powder in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst can be employed.

-

The reaction proceeds until the nitro group is fully reduced to an amino group.

-

The final product, this compound, is then isolated, purified (e.g., by chromatography or distillation), and its identity and purity are confirmed by analytical techniques.

Analytical Characterization and Quality Control

The utility of this compound as an internal standard is directly dependent on its high chemical and isotopic purity. Therefore, rigorous analytical characterization is essential.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and isotopic enrichment of this compound.

-

Protocol: Mass Spectrometric Analysis

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Infuse the solution directly into a high-resolution mass spectrometer or analyze via LC-MS.

-

Acquire the mass spectrum in a full scan mode.

-

Self-Validation: The observed mass-to-charge ratio (m/z) should correspond to the theoretical protonated molecule [M+H]⁺ of C₁₀D₇H₂N. The isotopic distribution pattern should confirm the high enrichment of deuterium, with the M+7 peak being the most abundant.

-

Caption: Workflow for Mass Spectrometric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.

-

Protocol: NMR Spectroscopic Analysis

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Self-Validation: In the ¹H NMR spectrum, the signals corresponding to the aromatic protons should be significantly diminished or absent, confirming successful deuteration of the naphthalene ring. The remaining signals should correspond to the two protons of the amino group. The ¹³C NMR spectrum will show signals for the carbon atoms, which can be used to confirm the overall carbon skeleton.

-

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by isotope dilution mass spectrometry.[1]

The Rationale for Using a Deuterated Internal Standard:

An ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Deuterated standards are considered the "gold standard" because their physicochemical properties are nearly identical to their non-labeled counterparts.[2][3] This ensures they co-elute during chromatography and experience the same matrix effects (ion suppression or enhancement), leading to highly accurate and precise quantification.[4]

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Specific Applications:

-

Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.[5][6] If a drug is metabolized to 1-aminonaphthalene, or if 1-aminonaphthalene itself is studied, the deuterated standard is used to accurately quantify its concentration in biological matrices like plasma, urine, and tissues over time.

-

Metabolite Identification and Quantification: Deuterated standards are invaluable for studying drug metabolism.[5] They can help in identifying and quantifying metabolites of drugs that have a naphthylamine moiety.

-

Toxicology and Environmental Monitoring: 1-Aminonaphthalene is a known hazardous substance.[7] this compound is used to accurately measure exposure levels in human urine or to monitor its presence in environmental samples, ensuring regulatory compliance and risk assessment.[8]

Conclusion

This compound is a vital tool for modern analytical science. Its well-defined molecular and physical properties, combined with its role as a superior internal standard, enable researchers to achieve the highest levels of accuracy and precision in quantitative mass spectrometry. This technical guide has provided a comprehensive overview of its characteristics, a representative synthetic approach, and its critical applications, underscoring its importance in fields ranging from pharmaceutical development to environmental safety.

References

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Available at: [Link]

-

Taiyo Nippon Sanso. (2022). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. TAIYO NIPPPON SANSO Technical Report No.41. Available at: [Link]

-

Ocan, O. O., & Asomadu, R. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Available at: [Link]

-

Alshishani, A., Al-Ghobashy, M. A., & Al-Hreish, G. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH. Available at: [Link]

-

PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information. Available at: [Link]

-

de Sousa, V. F., & de Lourdes, M. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC - PubMed Central. Available at: [Link]

-

Evans, D. C. (2006). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

Purity and isotopic enrichment of 1-Aminonaphthalene-d7

An In-depth Technical Guide to the Purity and Isotopic Enrichment of 1-Aminonaphthalene-d7

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound (1-AN-d7), a deuterated aromatic amine crucial as an internal standard in quantitative mass spectrometry-based studies. For researchers, scientists, and drug development professionals, the integrity of such standards is paramount, directly impacting the accuracy and reliability of experimental results.[1][2] This document moves beyond standard protocols to detail the causality behind the selection of orthogonal analytical techniques, emphasizing a self-validating system for the determination of both chemical purity and isotopic enrichment. We present detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy, integrated into a cohesive qualification strategy.

The Imperative of Purity in Reference Standards

In pharmaceutical development and regulated analytical testing, a reference standard is a highly purified and well-characterized compound against which experimental samples are compared.[3][4] Regulatory bodies, including the FDA, mandate that reference standards possess the "highest purity that can be obtained through reasonable effort" to ensure the accurate identification and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products.[3] For isotopically labeled standards like 1-AN-d7, this requirement extends to two distinct but equally critical domains:

-

Chemical Purity: The proportion of the compound of interest relative to any other chemical entities (e.g., process-related impurities, residual solvents, or degradation products).[3]

-

Isotopic Purity (Enrichment): The degree to which the designated hydrogen atoms have been replaced by deuterium. This is typically expressed as "Atom Percent Deuterium" (Atom % D).[5]

Failure to rigorously characterize both aspects can lead to significant analytical errors, compromising the validity of pharmacokinetic, metabolic, or toxicological studies.[6][7]

Foundational Steps: Synthesis and Purification

While the focus of this guide is analytical characterization, the synthetic route and subsequent purification are foundational to achieving a high-quality standard. 1-AN-d7 is typically prepared by reducing 1-nitronaphthalene-d7, which itself is synthesized through H/D exchange reactions on the naphthalene core.

Common Impurities to Consider:

-

Unlabeled or Partially Labeled Species: Residual 1-Aminonaphthalene or species with fewer than seven deuterium atoms (e.g., d6, d5).

-

Isomeric Impurities: 2-Aminonaphthalene-d7, an isomer that can be difficult to separate.

-

Oxidation Products: Naphthoquinones or other colored impurities resulting from exposure to air and light.[8]

-

Residual Solvents and Reagents: From the synthesis and purification process.

Purification Strategy: The Rationale

A multi-step purification process is often necessary.

-

Chromatography: Column chromatography is effective for removing most process-related impurities and some isomeric contaminants. The choice of stationary and mobile phases is critical and must be optimized for the specific impurity profile.

-

Recrystallization: This is a powerful technique for enhancing the purity of the final product. The solvent system is chosen to maximize the solubility of 1-AN-d7 at elevated temperatures while minimizing the solubility of key impurities, allowing the desired compound to crystallize out upon cooling. This step is particularly effective at removing trace colored impurities.

A Multi-Pronged Analytical Qualification Workflow

No single analytical technique can comprehensively determine both chemical and isotopic purity. An orthogonal approach, leveraging the strengths of different methodologies, is essential for a robust and trustworthy characterization.[9]

Caption: High-level workflow for the comprehensive qualification of 1-AN-d7.

Experimental Protocols & Data Interpretation

Chemical Purity Assessment

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. A UV detector quantifies the compounds as they elute. This technique is ideal for identifying and quantifying non-volatile, non-isomeric impurities.

-

Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., starting with 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Prepare a stock solution of 1-AN-d7 in acetonitrile at approximately 1 mg/mL.

-

Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

-

Principle: GC separates volatile compounds in the gas phase. The separated compounds are then ionized and detected by a mass spectrometer, providing both retention time and mass information for identification. This is an excellent method for detecting volatile impurities and confirming the molecular weight of the main component.[10][11]

-

Protocol:

-

System: Agilent 8890 GC with 5977B MSD or equivalent.

-

Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis: The resulting mass spectrum for the main peak should show a molecular ion (M+) corresponding to the mass of 1-AN-d7.

-

Isotopic Enrichment and Structural Integrity

-

Principle: HRMS measures mass-to-charge ratios with very high accuracy, allowing for the clear separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).[12][13] This is the primary technique for determining isotopic enrichment.

-

Protocol:

-

System: Thermo Scientific Orbitrap Exploris 240 or equivalent LC-HRMS system.[9]

-

Method: A dilute solution of the sample (approx. 1 µg/mL in 50:50 acetonitrile:water) is introduced via direct infusion or a short chromatographic run.

-

Analysis Mode: Full scan MS in positive ion mode.

-

Data Processing:

-

Extract the ion signals for the expected isotopologues (d7, d6, d5, etc.).

-

Integrate the peak area for each isotopologue.

-

Calculate the relative abundance of each species.

-

The isotopic enrichment (Atom % D) is calculated from this distribution.

-

-

Caption: Workflow for determining isotopic enrichment using HRMS.

-

Principle: NMR provides detailed structural information and can be used to confirm the positions of deuterium labels and quantify the degree of deuteration.[9][12] A combination of ¹H and ²H NMR is particularly powerful.

-

Protocols:

-

¹H NMR (Proton NMR):

-

Purpose: To detect and quantify any residual, non-deuterated protons on the naphthalene ring.

-

Method: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum will show very small signals where the aromatic protons would normally appear. Integration of these residual signals against a known internal standard allows for the calculation of isotopic purity.[14]

-

-

²H NMR (Deuterium NMR):

-

Purpose: To directly observe the deuterium atoms, confirming their presence and chemical environment.

-

Method: This technique is ideal for highly enriched compounds. The sample is dissolved in a non-deuterated solvent (e.g., CHCl₃). The resulting spectrum will show signals corresponding to the deuterons on the aromatic ring. The clean spectrum, free from proton signals, provides unambiguous confirmation of deuteration.

-

-

Data Presentation and Summary

All quantitative data should be summarized for clarity and easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 78832-53-8 | [15][16][17] |

| Molecular Formula | C₁₀²H₇H₂N | [15] |

| Molecular Weight | 150.23 g/mol | [15][16][17] |

| Appearance | White to Tan Solid |[16] |

Table 2: Example High-Resolution Mass Spectrometry Data for Isotopologue Distribution

| Isotopologue | Theoretical m/z | Measured m/z | Relative Abundance (%) |

|---|---|---|---|

| d7 (C₁₀²H₇H₂N) | 150.1174 | 150.1172 | 99.35 |

| d6 (C₁₀¹H¹²H₆H₂N) | 149.1111 | 149.1109 | 0.61 |

| d5 (C₁₀¹H₂²H₅H₂N) | 148.1048 | 148.1046 | 0.04 |

Table 3: Final Certificate of Analysis Summary

| Analytical Test | Methodology | Specification | Result |

|---|---|---|---|

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.6% |

| Structural Confirmation | ¹H NMR, ²H NMR | Conforms to Structure | Conforms |

| Isotopic Enrichment | HRMS | ≥ 98.0 Atom % D | 99.4 Atom % D |

| Identity Confirmation | GC-MS | Conforms to MW | Conforms |

Conclusion

The qualification of this compound as a reference standard is a rigorous, multi-faceted process that demands more than a single analytical measurement. By employing an orthogonal strategy that combines chromatographic techniques (HPLC, GC-MS) for chemical purity with spectroscopic methods (HRMS, NMR) for isotopic enrichment and structural validation, a comprehensive and trustworthy characterization can be achieved. This self-validating system ensures that the reference standard meets the high-quality demands of the pharmaceutical and research industries, ultimately contributing to the generation of accurate and reproducible scientific data.

References

- Reference-Standard Material Qualification. (2009-04-02). Pharmaceutical Technology.

- A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry. (2025). Benchchem.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023-02-10). Analytical Methods (RSC Publishing).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023-02-10). RSC Publishing.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018-02-06). PubMed.

- A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope-Labeled Internal Standards. (2025). Benchchem.

- How Is Deuterium Used In NMR?. (2025-06-13). YouTube.

- A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017-12-20).

- Choosing Reference Standards for API or Impurity. (2025-09-29).

- What is meant by reference standard in pharmaceuticals?. (2023-01-05). GMP SOP.

- Reference Standards for Impurities in Pharmaceuticals. (2024-06-10). Knors Pharma.

- Types of Reference Standards Used in the Pharmaceutical Industry. (2025-06-16).

- APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS. (2004-03). Sigma-Aldrich.

- Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ?. (2019-02-25).

- This compound | CAS 78832-53-8 | LGC Standards. LGC Standards.

- Enrichment.

- This compound. CymitQuimica.

- Analysis of six aromatic amines in the mainstream smoke of tobacco products. (2022-04-11). SpringerLink.

- This compound. CDN Isotopes.

- Isotopes in Mass Spectrometry. (2014-08-18). Chemistry LibreTexts.

- 1-Naphthylamine. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmtech.com [pharmtech.com]

- 4. gmpsop.com [gmpsop.com]

- 5. isotope.com [isotope.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. knorspharma.com [knorspharma.com]

- 8. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. d-nb.info [d-nb.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound | CAS 78832-53-8 | LGC Standards [lgcstandards.com]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Stability and Storage of 1-Aminonaphthalene-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for 1-Aminonaphthalene-d7 (CAS: 78832-53-8), a deuterated analogue of 1-naphthylamine. Understanding the chemical and isotopic stability of this compound is paramount for its effective use as an internal standard in pharmacokinetic and metabolism studies, as well as in various research applications where isotopic labeling is essential for accurate quantification.[1] This document synthesizes technical data with field-proven insights to ensure the integrity of research outcomes.

Core Principles: Chemical and Isotopic Integrity

This compound is a stable isotope-labeled compound where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium.[2][3][4] This substitution provides a distinct mass signature for use in mass spectrometry-based analyses without altering the fundamental chemical reactivity of the molecule.[1] However, the stability of this compound is not absolute and is influenced by environmental factors. The primary concerns are twofold:

-

Chemical Stability: The susceptibility of the 1-aminonaphthalene molecule to degradation through pathways such as oxidation and photodegradation.

-

Isotopic Stability: The potential for the deuterium labels to exchange with protons from the environment, a process known as hydrogen-deuterium (H-D) exchange.

Maintaining both chemical and isotopic purity is crucial for the reliability of experimental results.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to its non-labeled counterpart, 1-naphthylamine. Aromatic amines as a class of compounds are known for their sensitivity to environmental conditions.

Oxidation

The most significant degradation pathway for 1-aminonaphthalene is oxidation, which occurs upon exposure to air (oxygen).[5][6] This process is often autocatalytic and can be accelerated by the presence of light and trace metal impurities. The primary amino group is particularly susceptible to oxidation, leading to the formation of colored impurities and a noticeable darkening of the material from its typical off-white or tan solid appearance.[2][7][8]

Key oxidation products can include:

-

1,4-Naphthoquinone: A common oxidation product formed through the loss of the amino group.[9][10]

-

Polymeric Materials: Complex, often highly colored, polymeric species can form through radical-mediated coupling reactions.

-

N-Oxides: Oxidation can also occur at the nitrogen atom, forming N-oxide derivatives.[6]

The propensity of 1-naphthylamine to oxidize underscores the critical need for storage under an inert atmosphere.[5]

Step-by-Step Handling Procedure:

-

Preparation: All manipulations should be performed in a glovebox or on a Schlenk line under an inert atmosphere of nitrogen or argon. [11][12]All glassware must be thoroughly dried in an oven and cooled under vacuum or in a stream of inert gas prior to use. [12]2. Equilibration: Before opening, allow the container of this compound to warm to ambient temperature inside the inert atmosphere chamber or attached to the Schlenk line. This prevents condensation of atmospheric moisture onto the cold solid.

-

Transfer: Once equilibrated, open the container under a positive pressure of inert gas. Quickly transfer the desired amount of the solid to a pre-tared, dry vial.

-

Weighing: Weigh the compound rapidly. If preparing a stock solution, dissolve the weighed solid in a suitable anhydrous solvent.

-

Resealing: Before resealing the original container, flush the headspace with a stream of dry inert gas. Seal the container tightly with the original cap and parafilm for extra security.

-

Storage of Solutions: Solutions of this compound should be prepared in high-purity, anhydrous solvents. Store solutions at -20°C or below, protected from light, and under an inert atmosphere. The stability of the compound in solution is generally lower than in its solid state.

Experimental Protocol: Assessment of Chemical Purity and Stability

To ensure the validity of experimental data, the purity of this compound should be periodically assessed, especially for older batches or if improper storage is suspected.

Purity Assessment by HPLC-UV

Objective: To determine the chemical purity of this compound and detect the presence of degradation products.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. Perform serial dilutions to create a set of calibration standards.

-

Sample Preparation: Accurately weigh a small amount of the this compound to be tested and dissolve it in anhydrous acetonitrile to a known concentration (e.g., 0.1 mg/mL).

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where 1-aminonaphthalene has a strong absorbance (e.g., 242 nm or 320 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and the sample. Quantify the peak area of this compound and any impurity peaks. Purity is expressed as the percentage of the main peak area relative to the total peak area. The appearance of new peaks, especially those with shorter retention times, may indicate the formation of more polar degradation products.

Isotopic Purity Assessment by LC-MS

Objective: To confirm the isotopic enrichment and assess for any significant H-D back-exchange.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in anhydrous acetonitrile (e.g., 1 µg/mL).

-

LC-MS Conditions (Example):

-

LC: Use a rapid isocratic or gradient elution with a C18 column to separate the analyte from the solvent front.

-

MS: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Acquire full scan mass spectra.

-

-

Data Analysis: Determine the mass of the protonated molecule [M+H]+. The theoretical exact mass of [C10H2D7N+H]+ is approximately 151.12. Compare the observed mass spectrum to the theoretical isotopic distribution for a molecule with seven deuterium atoms. A significant increase in the intensity of the M+0 to M+6 peaks relative to the M+7 peak would indicate back-exchange of deuterium with hydrogen.

Conclusion

The stability of this compound is a critical factor that directly impacts the quality and reliability of research data. Its primary degradation pathways are oxidation and photodegradation, which can be effectively mitigated by strict adherence to storage and handling protocols for air- and light-sensitive compounds. While the deuterium labels on the aromatic ring are generally stable, care must be taken to avoid conditions that could promote H-D exchange. Regular assessment of chemical and isotopic purity is a key component of good laboratory practice when using this and other stable isotope-labeled compounds. By implementing the guidelines outlined in this document, researchers can ensure the long-term integrity of this compound and the accuracy of their experimental outcomes.

References

-

PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Pandey, G. K., & Kumar, A. (2012). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management, 112, 149-163.

- Lopes, A., et al. (2011). Electrochemical degradation of aromatic amines on BDD electrodes.

-

Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.

- Ono, K. (1922). Electrolytic Reactions of Naphthalene and its Derivatives. Part III: Electrolytic Oxidation of α-Naphthylamine and ar-Tetrahydro-α-Naphthylamine. Memoirs of the College of Science, Kyoto Imperial University, 5(6), 345-357.

-

Chemistry Stack Exchange. (2021). Oxidation of Naphthylamine and Naphthol in Hot, Alkaline KMnO4. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

- Gethings, L. A., & Schimer, J. (2015). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 20(8), 14743-14764.

- Harbeson, S. L., & Tung, R. D. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(49), 6375-6376.

-

German Social Accident Insurance. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Retrieved from [Link]

-

SafeWork Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

- Wang, Y., et al. (2021). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Crystals, 11(11), 1362.

- Li, A., & Draine, B. T. (2021). Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: Constraints from the Orion Bar as Observed by the James Webb Space Telescope. arXiv preprint arXiv:2103.02204.

-

FDA. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

MDPI. (2019). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]

- Li, A., & Draine, B. T. (2021). Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: The C--D Band Strengths of Multi-Deuterated Species. arXiv preprint arXiv:2106.07883.

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 4. Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. BASIC CHEMICAL ENGINEERING OPERATIONS: Air-sensitive vacuum distillation Mass Transfer Operations [engineeringoperations.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Theoretical and Computational Investigation of Aminonaphthalenes: From Molecular Properties to Therapeutic Potential

Abstract

The aminonaphthalene scaffold, a bicyclic aromatic amine, is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of dyes, fluorescent probes, and therapeutic agents.[1][2][3] The rich electronic properties and versatile reactivity of these molecules make them prime candidates for computational exploration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and computational methodologies employed to investigate aminonaphthalenes. We delve into the causality behind methodological choices, from ground-state property prediction using Density Functional Theory (DFT) to the elucidation of photophysical behavior with Time-Dependent DFT (TD-DFT), and the assessment of biological activity through molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. This document serves as a practical roadmap, complete with validated protocols and data interpretation frameworks, to accelerate the rational design of novel aminonaphthalene-based compounds.

Introduction: The Versatility of the Aminonaphthalene Core

Aminonaphthalenes, existing primarily as 1-aminonaphthalene (α-naphthylamine) and 2-aminonaphthalene (β-naphthylamine), are deceptively simple structures that pack significant chemical potential. The fusion of an electron-donating amino group with the extended π-system of the naphthalene core gives rise to unique electronic and photophysical properties.[4][5] This interplay makes them valuable as:

-

Pharmacophores: The scaffold is a key feature in compounds designed as anticancer, anti-inflammatory, and antimicrobial agents.[6][7][8]

-

Fluorescent Probes: Their inherent fluorescence is sensitive to the local environment, making them ideal for developing solvatochromic dyes and sensors.[9][10][11]

-

Materials Science: Derivatives are used as corrosion inhibitors and precursors for advanced organic materials.[12][13]

Computational chemistry provides an indispensable toolkit for dissecting the structure-property relationships of these molecules at an atomic level, enabling predictive design and minimizing the trial-and-error cycle of experimental work.[14][15] This guide will navigate the primary computational techniques that empower this modern approach to chemical discovery.

Foundational Computational Methodologies

The selection of a computational method is dictated by the property of interest. For aminonaphthalenes, a multi-tiered approach is often necessary, combining methods that probe ground-state characteristics, excited-state dynamics, and interactions with biological macromolecules.

Density Functional Theory (DFT): The Ground-State Workhorse

DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its ground-state properties. It offers a formidable balance of computational cost and accuracy, making it the most common starting point for theoretical studies.[16][17][18]

-

Core Applications:

-

Geometry Optimization: Determining the most stable 3D structure of a molecule.

-

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity.[12][13][17]

-

Reactivity Descriptors: Predicting sites of electrophilic or nucleophilic attack through calculations of Fukui functions and other parameters like global hardness, softness, and electronegativity.[12][13]

-

Vibrational Frequencies: Confirming a structure is a true energy minimum (no imaginary frequencies) and predicting its infrared (IR) spectrum.

-

-

Causality in Method Selection (Expertise & Trustworthiness):

-

Functional: The choice of the exchange-correlation functional is critical. For organic molecules like aminonaphthalenes, hybrid functionals such as B3LYP are widely used as they provide a robust description of electronic structure.[4][17][19]

-

Basis Set: The basis set describes the atomic orbitals used in the calculation. A Pople-style basis set like 6-311++G(d,p) is often chosen. The "+" symbols indicate the inclusion of diffuse functions, which are crucial for accurately describing the lone pairs of the amino group and the extended π-system, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution.[4] This combination ensures a reliable prediction of both geometry and electronic properties.

-

Caption: A typical workflow for ground-state property calculation using DFT.

-

Structure Definition: Build the initial 3D structure of the aminonaphthalene derivative using molecular modeling software (e.g., Avogadro, GaussView).

-

Input File Generation: Create an input file for the quantum chemistry package (e.g., Gaussian, ORCA). Specify the calculation type (Opt Freq), method (B3LYP), basis set (6-311++G(d,p)), and molecular coordinates.

-

Execution: Submit the calculation to a high-performance computing cluster.

-

Validation (Self-Validating System): Upon completion, inspect the output file. Confirm the optimization converged successfully. Check the frequency calculation results: the absence of any imaginary frequencies confirms the optimized structure is a true local minimum on the potential energy surface.

-

Data Extraction: Extract the final optimized coordinates, bond lengths, bond angles, dihedral angles, HOMO/LUMO energies, and dipole moment for analysis.

Time-Dependent DFT (TD-DFT): Probing Excited States

To understand the color, fluorescence, and general photophysical behavior of aminonaphthalenes, one must study their electronic excited states. TD-DFT is the most widely used computational method for this purpose.[17][20]

-

Core Applications:

-

UV-Vis Spectra Simulation: Predicting the absorption wavelengths (λmax) and intensities (oscillator strengths) of electronic transitions, which correspond to the peaks in an experimental UV-Vis spectrum.[17][21]

-

Characterizing Transitions: Analyzing the molecular orbitals involved in an electronic transition (e.g., HOMO→LUMO) to understand its nature (e.g., π→π, n→π, charge-transfer).[21]

-

Solvatochromism Studies: Simulating spectra in different solvent environments (using implicit solvent models like PCM) to predict and explain solvatochromic shifts.[22][23][24] This is particularly relevant for aminonaphthalenes, whose dipole moment often changes significantly upon excitation.[10][22]

-

-

Causality in Method Selection: The choice of functional is even more critical in TD-DFT. For systems like aminonaphthalenes where charge-transfer (CT) from the amino group to the naphthalene ring is possible, standard hybrid functionals can be inaccurate. Range-separated functionals like CAM-B3LYP or ωB97XD often provide more reliable results for CT states and are recommended for studying their photophysics.[21][25]

-

Prerequisite: Start with a ground-state optimized geometry obtained from a DFT calculation (Protocol 1).

-

Input File Generation: In your quantum chemistry package, set up a TD-DFT calculation. Specify the optimized coordinates.

-

Method Selection: Choose an appropriate functional (e.g., CAM-B3LYP) and the same basis set used for optimization.

-

Calculation Parameters: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral range. Include an implicit solvent model (e.g., SCRF=(PCM,Solvent=Acetonitrile)) if simulating in solution.

-

Execution: Run the calculation.

-

Data Analysis: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). A higher oscillator strength corresponds to a more intense absorption peak.

-

Spectrum Visualization: Plot the oscillator strength against wavelength, applying a Gaussian broadening to each peak to simulate a realistic spectral shape.

Molecular Docking: Predicting Biological Interactions

In drug development, understanding how a molecule binds to a biological target (typically a protein) is paramount. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., an aminonaphthalene derivative) to a second (the receptor, e.g., an enzyme active site).[14][26]

-

Core Applications:

-

Binding Mode Prediction: Visualizing how a ligand fits into a receptor's binding pocket and identifying key intermolecular interactions (e.g., hydrogen bonds, π-π stacking).[27][28]

-

Virtual Screening: Rapidly screening large libraries of potential drug candidates to prioritize those with the highest predicted binding affinity for experimental testing.[6]

-

Structure-Activity Relationship (SAR) Analysis: Explaining why small changes in a ligand's structure lead to significant differences in biological activity.

-

-

Trustworthiness & Validation: Docking protocols rely on a scoring function to estimate binding affinity. A crucial step is to validate the docking protocol by "redocking" the native ligand (if one exists in the crystal structure) and ensuring the software can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

Caption: A standard workflow for performing a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling creates a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[29][30] These models, once validated, can predict the activity of new, untested molecules.[31]

-